4-Iodotomoxetine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142997-58-8 |
|---|---|
Molecular Formula |
C17H20INO |
Molecular Weight |
379.25 g/mol |
IUPAC Name |
(3R)-3-(4-(125I)iodanyl-2-methylphenoxy)-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H20INO/c1-13-12-15(18)8-9-16(13)20-17(10-11-19-2)14-6-4-3-5-7-14/h3-9,12,17,19H,10-11H2,1-2H3/t17-/m1/s1/i18-2 |
InChI Key |
QECBYSWGSWJZPS-BLGMQBIPSA-N |
SMILES |
CC1=C(C=CC(=C1)I)OC(CCNC)C2=CC=CC=C2 |
Isomeric SMILES |
CC1=C(C=CC(=C1)[125I])O[C@H](CCNC)C2=CC=CC=C2 |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OC(CCNC)C2=CC=CC=C2 |
Synonyms |
(125I)R-4-iodotomoxetine 4-I-TMT 4-iodotomoxetine R-4-I-TMT |
Origin of Product |
United States |
Synthetic Methodologies and Radiolabeling Strategies for 4 Iodotomoxetine
General Synthetic Routes for Tomoxetine (B1242691) Derivatives
The synthesis of tomoxetine and its derivatives typically involves the coupling of a chiral N-methyl-3-hydroxy-3-phenylpropylamine with a substituted phenol (B47542). One common approach is the Mitsunobu reaction, which facilitates the formation of an ether linkage between the alcohol and the phenol under mild conditions. google.com Alternative methods include Williamson ether synthesis, where an alkoxide of the chiral alcohol reacts with a halo-substituted aromatic compound. Current time information in Bangalore, IN. Chemoenzymatic routes have also been developed to produce enantiomerically pure tomoxetine, utilizing lipases for the kinetic resolution of key intermediates. snmjournals.orgnih.gov These synthetic strategies provide the foundational framework upon which the synthesis of 4-iodotomoxetine is built, requiring the incorporation of an iodine atom onto the phenoxy ring.
Regioselective Iodination Approaches for this compound Synthesis
The critical step in the synthesis of this compound is the regioselective introduction of an iodine atom at the 4-position of the o-cresol-derived phenoxy group. This is typically achieved through electrophilic aromatic substitution on a suitable precursor.
Chemical Transformations for Iodine Introduction at the 4-Position
The synthesis of (R)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine, a key this compound derivative, involves the iodination of an o-cresol (B1677501) precursor. acs.orgnih.gov The o-methyl group of the phenoxy moiety directs electrophilic substitution to the para position (position 4) due to steric hindrance at the ortho positions. A common and effective method for this transformation is the use of N-iodosuccinimide (NIS) as an iodinating agent, often in the presence of a catalytic amount of a strong acid like trifluoroacetic acid. acs.org This method is known for its mild reaction conditions and high regioselectivity for electron-rich aromatic compounds. acs.org
The general reaction scheme involves the activation of NIS by the acid catalyst to generate a more potent electrophilic iodine species, which then reacts with the activated aromatic ring of the o-cresol derivative. The reaction proceeds with high efficiency, affording the desired 4-iodo-2-methylphenol (B1580675) intermediate, which can then be coupled with the chiral side chain to yield this compound.
| Reagent/Catalyst | Role in Iodination |
| N-Iodosuccinimide (NIS) | Source of electrophilic iodine |
| Trifluoroacetic Acid (TFA) | Acid catalyst to activate NIS |
Radiosynthesis of Isotopically Labeled this compound for Research
For applications in radioligand binding assays and preclinical imaging, this compound must be labeled with a suitable radioisotope of iodine. The choice of isotope depends on the intended application, with Iodine-125 being common for in vitro and ex vivo studies, and Iodine-123 being suitable for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).
Incorporation of Iodine Radioisotopes (e.g., Iodine-125, Iodine-123)
The radiosynthesis of [¹²⁵I]R-4-iodotomoxetine has been reported for use in in vitro binding studies. molaid.com The labeling is typically achieved via electrophilic radioiodination of a suitable precursor, often a trialkyltin derivative (e.g., tributyltin) of the non-iodinated tomoxetine analogue. This method, known as radioiododestannylation, allows for the introduction of the radioiodine with high specific activity. The reaction involves mixing the tin precursor with a solution of sodium [¹²⁵I]iodide in the presence of an oxidizing agent such as chloramine-T or hydrogen peroxide.
A similar strategy can be employed for the synthesis of [¹²³I]this compound. nih.gov The general procedure involves the reaction of a precursor with no-carrier-added sodium [¹²³I]iodide and an oxidizing agent. The resulting radiolabeled compound is then purified, typically using high-performance liquid chromatography (HPLC). nih.gov
| Radioisotope | Typical Application | Labeling Method |
| Iodine-125 (¹²⁵I) | In vitro binding assays, ex vivo autoradiography | Electrophilic radioiodination of a tin precursor |
| Iodine-123 (¹²³I) | In vivo SPECT imaging | Electrophilic radioiodination of a tin precursor |
Radiochemical Purity and Stability for In Vitro and Preclinical Ex Vivo Applications
The utility of a radioligand is critically dependent on its radiochemical purity and stability. For [¹²⁵I]R-4-iodotomoxetine, high radiochemical purity is essential for accurate quantification in binding assays. Following synthesis, HPLC purification is employed to separate the desired radiolabeled product from unreacted radioiodide and other reaction byproducts, typically achieving a radiochemical purity of over 95%. snmjournals.org
Studies have demonstrated that [¹²⁵I]R-4-iodotomoxetine exhibits good stability, which is crucial for its use in in vitro binding assays that may be conducted over several hours. molaid.com For preclinical ex vivo applications, such as autoradiography, the stability of the radioligand is also important to ensure that the detected radioactivity corresponds to the intact tracer bound to the target sites in the tissue. The high affinity and selectivity of [¹²⁵I]R-4-iodotomoxetine for serotonin (B10506) uptake sites, coupled with its stability, make it a valuable tool for these research applications. molaid.com
In Vitro Molecular Characterization of 4 Iodotomoxetine Binding
Radioligand Binding Assay Methodologies
Radioligand binding assays are a cornerstone for studying drug-receptor interactions, offering high sensitivity and precision. oncodesign-services.com These assays utilize a radioactively labeled compound (a radioligand) to measure its binding to a specific target, such as a receptor or transporter. oncodesign-services.com
To investigate the binding of 4-iodotomoxetine, researchers have utilized homogenates of rodent brain tissue, specifically rat cortical membranes. nih.gov This involves preparing membranes from the cerebral cortex of rats, which are known to have a high density of serotonin (B10506) transporters. nih.gov The process typically includes homogenizing the tissue in a cold buffer solution, followed by centrifugation to isolate the membrane fraction. giffordbioscience.com
In these studies, the radioiodinated version of R-4-iodotomoxetine, [¹²⁵I]R-4-iodotomoxetine, is incubated with the rat cortical membranes. nih.gov The amount of radioligand that binds to the membranes is then measured, allowing for the characterization of the binding sites. nih.gov To distinguish between specific binding to the serotonin transporter and non-specific binding to other components, experiments are often conducted in the presence of a high concentration of a selective serotonin reuptake inhibitor, such as paroxetine (B1678475), which blocks the specific binding of [¹²⁵I]R-4-iodotomoxetine. nih.gov
The accuracy and reliability of radioligand binding assays are highly dependent on the optimization of several experimental parameters. nih.govrevvity.com These include incubation time, temperature, and the concentration of membrane protein.
Time: The incubation time must be sufficient to allow the binding of the radioligand to its receptor to reach a state of equilibrium. nih.gov Kinetic experiments, which measure the association and dissociation rates of the radioligand, are often performed to determine the optimal incubation time. giffordbioscience.com
Temperature: The binding of [¹²⁵I]R-4-iodotomoxetine has been shown to be temperature-dependent. nih.gov Assays are typically conducted at a controlled temperature, such as 30°C, to ensure consistency. nih.govgiffordbioscience.com
Membrane Protein Concentration: The concentration of membrane protein in the assay is a critical factor. nih.gov It needs to be high enough to provide a detectable specific binding signal but low enough to minimize non-specific binding and avoid ligand depletion, where a significant fraction of the radioligand is bound. researchgate.net For assays with iodinated ligands, a titration of membrane protein concentration, for instance between 5 µg and 50 µg per well, is often performed to find the optimal ratio. revvity.com
Homogenate Binding Studies in Rodent Brain Tissue Preparations (e.g., Rat Cortical Membranes)
Affinity and Saturation Binding Investigations at Serotonin Uptake Sites
Saturation binding experiments are a fundamental type of radioligand binding assay used to determine the density of receptors in a tissue sample (Bmax) and the affinity of the radioligand for those receptors (Kd). nih.govumich.edu
The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor. turkupetcentre.net It is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. umich.edu A lower Kd value indicates a higher binding affinity. dynamic-biosensors.com For [¹²⁵I]R-4-iodotomoxetine, studies using rat cortical membranes have determined a Kd of 0.03 ± 0.01 nM, indicating very high affinity for the serotonin uptake site. nih.govcapes.gov.br
The maximum binding site density (Bmax) represents the total concentration of receptors in the tissue preparation. turkupetcentre.net It is typically expressed in units of femtomoles per milligram of protein (fmol/mg protein). umich.edu Saturation binding experiments with [¹²⁵I]R-4-iodotomoxetine in rat cortical membranes have revealed a Bmax of 356 ± 20 fmol/mg protein. nih.gov This value is comparable to the Bmax of another well-known serotonin uptake inhibitor, [³H]citalopram (329 ± 30 fmol/mg protein), further supporting the association of [¹²⁵I]R-4-iodotomoxetine binding sites with serotonin uptake sites. nih.gov
The binding of many ligands to neurotransmitter transporters is dependent on the presence of specific ions, particularly sodium (Na⁺) and chloride (Cl⁻). nih.gov The serotonin transporter, for instance, cotransports serotonin with Na⁺ and Cl⁻ into the cell. uniprot.orgcube-biotech.com Research has shown that the binding of [¹²⁵I]R-4-iodotomoxetine is Na⁺-dependent. nih.gov This ionic dependence is a characteristic feature of binding to the serotonin transporter and suggests that Na⁺ ions may induce a conformational change in the transporter that favors ligand binding. nih.gov
| Parameter | Value | Tissue Preparation | Reference |
| Kd | 0.03 ± 0.01 nM | Rat Cortical Membranes | nih.govcapes.gov.br |
| Bmax | 356 ± 20 fmol/mg protein | Rat Cortical Membranes | nih.gov |
Maximum Binding Site Density (B<sub>max</sub>) Quantification
Transporter Selectivity Profile of this compound
The selectivity of this compound for different monoamine transporters is a critical aspect of its molecular profile. Research has focused on its binding affinity for the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).
Studies have demonstrated that this compound exhibits high affinity for serotonin uptake sites. nih.gov The binding of its radioiodinated form, [¹²⁵I]R-4-iodotomoxetine, can be effectively blocked by the selective serotonin reuptake inhibitor (SSRI) paroxetine. nih.gov This suggests that this compound and paroxetine share a common binding site on the serotonin transporter.
| Compound | Binding Site | Ki (nM) | Reference |
| (R)-4-Iodotomoxetine | Serotonin (5-HT) uptake sites | 0.65 | nih.gov |
| Paroxetine | Serotonin (5-HT) uptake sites | - | nih.gov |
| Citalopram (B1669093) | Serotonin (5-HT) uptake sites | - | nih.gov |
This table displays the binding affinity of (R)-4-iodotomoxetine for serotonin uptake sites. Data for paroxetine and citalopram are qualitative, indicating competitive binding.
While showing a high affinity for SERT, certain iodinated derivatives of tomoxetine (B1242691) also exhibit significant binding to the norepinephrine transporter (NET). Specifically, the R and S isomers of N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine, which are structurally related to this compound, have shown stereoselectivity for NET. nih.gov The (R)-isomer, in particular, demonstrates high-affinity binding to NET. nih.gov This suggests that the position of the iodine atom on the phenoxy ring is a critical determinant of selectivity between SERT and NET.
The binding affinity of this compound for the dopamine transporter (DAT) has been evaluated to complete its transporter selectivity profile. While specific Ki values for this compound at DAT are not extensively reported in the provided context, the focus of research has been primarily on its high affinity for SERT and the selectivity against NET. Generally, compounds like this compound that are derivatives of tomoxetine tend to have lower affinity for DAT compared to SERT and NET.
Evaluation of Binding to Norepinephrine Transporters (NET)
Stereochemical Aspects of this compound-Transporter Interactions
The three-dimensional arrangement of atoms in this compound, known as its stereochemistry, plays a crucial role in its interaction with monoamine transporters. nih.gov The differential binding of its enantiomers (R- and S-isomers) highlights the importance of chirality in determining its pharmacological profile. nih.govnih.gov
Research has clearly demonstrated that the R- and S-isomers of iodinated tomoxetine derivatives have distinct binding affinities for both serotonin and norepinephrine uptake sites. nih.gov For instance, the (R)-isomer of N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine (a this compound derivative) is significantly more potent and stereoselective for serotonin uptake sites compared to its (S)-isomer. nih.gov A study reported the Ki values for the R-isomer as 0.65 nM and for the S-isomer as 13.9 nM at 5-HT uptake sites. nih.gov
Conversely, when the iodine is substituted at a different position on the phenoxy ring, as in N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine, the stereoselectivity shifts towards the norepinephrine transporter. nih.gov In this case, the R-isomer binds to NET with a Ki of 0.24 nM, while the S-isomer has a much lower affinity with a Ki of 9.35 nM. nih.gov
| Isomer | Transporter | Ki (nM) | Reference |
| (R)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine | 5-HT | 0.65 | nih.gov |
| (S)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine | 5-HT | 13.9 | nih.gov |
| (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine | NET | 0.24 | nih.gov |
| (S)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine | NET | 9.35 | nih.gov |
This interactive table presents the differential binding affinities of the R- and S-isomers of two iodinated tomoxetine derivatives for serotonin (5-HT) and norepinephrine (NET) transporters.
The stereochemistry of this compound derivatives is a key factor influencing their binding selectivity for either SERT or NET. The position of the methyl group on the phenoxy ring, in conjunction with the iodine substitution, appears to be critical for this selectivity. nih.gov For example, the presence of a methyl group at the 2-position of the phenoxy ring, along with iodine at the 4-position, confers high stereoselectivity for serotonin uptake sites. nih.gov Altering the position of this methyl group or its complete removal leads to a loss of this stereoselectivity. nih.gov This underscores the precise structural requirements for high-affinity and selective binding to monoamine transporters.
Pharmacological Research Applications of 4 Iodotomoxetine As a Molecular Probe
Utility in In Vitro Serotonin (B10506) Transporter Research
In the realm of in vitro research, 4-iodotomoxetine has demonstrated significant promise as a ligand for studying the serotonin transporter. Its high affinity and selectivity for SERT allow for detailed investigation of this crucial protein's characteristics and its interactions with various blocking agents.
Investigation of Neuronal Serotonin Uptake Site Characteristics
Research has established that the R-enantiomer of this compound binds with high affinity to a single site on rat cortical membranes. nih.gov This binding is saturable, temperature-dependent, and sodium-dependent, all of which are characteristic features of ligand binding to the serotonin transporter. nih.gov The density of binding sites for [¹²⁵I]R-4-iodotomoxetine is comparable to that of [³H]citalopram, a well-established serotonin uptake inhibitor, further confirming that this compound labels the neuronal serotonin uptake site. nih.gov
To further validate that the binding sites labeled by [¹²⁵I]R-4-iodotomoxetine are indeed associated with neuronal serotonin uptake sites, lesion studies have been conducted. The use of the neurotoxin p-chloroamphetamine, which selectively destroys serotonergic neurons, resulted in a 90% decrease in [¹²⁵I]R-4-iodotomoxetine binding compared to control animals. nih.gov This significant reduction provides strong evidence that this compound specifically binds to the serotonin transporters located on these neurons.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 0.03 ± 0.01 nM | nih.gov |
| Maximum Binding Capacity (Bmax) | 356 ± 20 fmol/mg protein | nih.gov |
| Comparison Bmax ([³H]citalopram) | 329 ± 30 fmol/mg protein | nih.gov |
| Reduction in Binding after p-chloroamphetamine lesion | 90% | nih.gov |
Application in Identifying and Characterizing Serotonin Uptake Blockers
The high affinity and selectivity of this compound for the serotonin transporter make it a valuable tool for screening and characterizing new pharmacological agents that act as serotonin uptake blockers, commonly known as selective serotonin reuptake inhibitors (SSRIs). nih.govnih.gov The binding of [¹²⁵I]R-4-iodotomoxetine to rat cortical membranes can be selectively inhibited by a range of known serotonin uptake blockers. nih.gov
A strong correlation has been demonstrated between the potency of various drugs to inhibit the in vitro binding of [¹²⁵I]R-4-iodotomoxetine and their ability to inhibit the binding of [³H]citalopram. nih.gov This indicates that this compound can be effectively used in competitive binding assays to determine the affinity of novel compounds for the serotonin transporter. This application is crucial in the early stages of drug discovery for identifying potential antidepressant and anxiolytic medications. wikipedia.orgmayoclinic.org
| Assay | Correlation | Reference |
| Inhibition of [¹²⁵I]R-4-Iodotomoxetine Binding vs. Inhibition of [³H]Citalopram Binding | Good Correlation Demonstrated | nih.gov |
Preclinical Evaluation as a Radioligand for Imaging Modalities
The development of radiolabeled ligands is essential for non-invasive in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), which allow for the visualization and quantification of molecular targets in the living brain. googleapis.com While this compound's in vitro properties were promising, its evaluation as a radioligand for in vivo imaging has revealed significant limitations.
Considerations for SPECT Imaging in Animal Models
For SPECT imaging, a radioligand is typically labeled with a gamma-emitting isotope, such as iodine-123 or iodine-125. googleapis.com Despite the high in vitro affinity of [¹²⁵I]R-4-iodotomoxetine for the serotonin transporter, in vivo and ex vivo studies in animal models have failed to show regional localization corresponding to the known distribution of serotonin uptake sites in the brain. nih.gov This lack of specific signal is a major drawback for a SPECT radioligand, as the primary goal is to visualize and quantify the target in specific brain regions. nih.gov
Considerations for PET Imaging in Animal Models
Similar to SPECT, PET imaging requires a radioligand labeled with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18. google.com.pgnih.gov Although specific PET studies solely focused on this compound are less detailed in the literature, the general principles and limitations observed in SPECT studies are largely applicable. The inherent properties of the this compound molecule that limit its in vivo utility for SPECT would also be expected to hinder its effectiveness as a PET radioligand. google.com.pgnih.gov The development of successful PET ligands for the norepinephrine (B1679862) transporter, a related monoamine transporter, has highlighted the challenges in creating tracers with high specific binding and low nonspecific uptake, issues that have also plagued this compound. eurekaselect.com
Factors Limiting In Vivo Imaging Utility for Regional Localization
Several key factors contribute to the poor performance of radiolabeled this compound as an in vivo imaging agent for regional brain localization. These factors collectively diminish the specific signal and increase the background noise, rendering the tracer unsuitable for accurately mapping serotonin uptake sites.
High Non-Specific Uptake: In vivo studies have revealed high non-specific binding of this compound. nih.govresearchgate.net This means the compound binds to various sites in the brain other than the serotonin transporter, creating a high background signal that obscures the specific binding to the target.
Lipophilicity: this compound is a highly lipophilic (fat-soluble) compound, with a measured octanol-buffer partition coefficient between 1100 and 1400 at a pH of 7. nih.gov This high lipophilicity is believed to be a major contributor to its high non-specific uptake. nih.govnih.gov Highly lipophilic compounds tend to readily cross the blood-brain barrier but can also accumulate non-specifically in lipid-rich brain tissue.
Blood-Brain Barrier Permeation: The blood-brain barrier is a protective layer that regulates the passage of substances from the bloodstream into the brain. wikipedia.orgnih.gov While this compound's lipophilicity would theoretically facilitate its passage across this barrier, the observed low total brain uptake suggests that other factors may be limiting its permeation or retention in the brain. googleapis.comgoogle.com.pg
| Limiting Factor | Observation | Reference |
| Regional Localization | In vivo and ex vivo results do not show regional localization corresponding to serotonin uptake sites. | nih.gov |
| Non-Specific Uptake | High non-specific uptake observed. | nih.govresearchgate.net |
| Lipophilicity (Octanol-Buffer Partition Coefficient) | 1100 - 1400 at pH 7 | nih.gov |
| Total Brain Uptake | Low total brain uptake reported. | googleapis.comgoogle.com.pg |
| In Vivo Utility for SPECT | Considered an unlikely candidate for mapping serotonin uptake sites. | nih.gov |
Application in Neurochemical Lesion Studies
Neurochemical lesioning is a technique used in neuroscience to selectively destroy specific populations of neurons using a targeted neurotoxin. This method allows researchers to study the function of the lesioned neuronal system and to validate the association of a molecular probe with that specific system. The use of this compound in conjunction with serotonergic neurotoxins provides a clear example of this application.
A critical validation for any molecular probe intended to label a specific neuronal marker is to demonstrate a significant reduction in its binding when the target neurons are destroyed. Research has utilized the potent serotonergic neurotoxin p-chloroamphetamine (PCA) to achieve this. PCA is an amphetamine analog known to cause the degeneration of serotonergic axon terminals in the brain, leading to a long-lasting depletion of serotonin and its metabolites. snmjournals.orgcapes.gov.brresearchgate.net
In seminal studies, the radioactively labeled version of R-4-iodotomoxetine, [¹²⁵I]R-4-iodotomoxetine, was used to measure the density of serotonin uptake sites in rat cortical membranes. researchgate.netnih.gov Following the administration of PCA to induce a lesion of the serotonergic system, the binding of this radioligand was reassessed. The results were dramatic: lesions performed with PCA resulted in a 90% reduction in the binding of [¹²⁵I]R-4-iodotomoxetine compared to control animals that did not receive the neurotoxin. researchgate.netnih.gov
This profound decrease in binding provides direct evidence that the sites labeled by [¹²⁵I]R-4-iodotomoxetine are located on serotonergic neurons and are, in fact, the serotonin uptake sites. The high affinity (Kd = 0.03 ± 0.01 nM) and the density of binding sites (Bmax = 356 ± 20 fmol/mg protein) for [¹²⁵I]R-4-iodotomoxetine were found to be similar to another known SERT ligand, [³H]citalopram, further solidifying its identity as a selective SERT probe. nih.gov
Table 1: Effect of p-chloroamphetamine (PCA) Lesion on [¹²⁵I]R-4-iodotomoxetine Binding
| Experimental Condition | Treatment | Outcome | Finding |
|---|---|---|---|
| Control Group | Sham injection | Baseline [¹²⁵I]R-4-iodotomoxetine binding | Normal density of serotonin uptake sites |
| Lesion Group | p-chloroamphetamine (PCA) administration | Post-lesion [¹²⁵I]R-4-iodotomoxetine binding | 90% reduction in binding compared to the control group. researchgate.netnih.gov |
The results from neurochemical lesion studies do more than just validate a probe; they establish a direct correlation between the density of the probe's binding sites and the health or integrity of the corresponding neuronal system. The 90% reduction in [¹²⁵I]R-4-iodotomoxetine binding following PCA treatment strongly indicates that the vast majority of these binding sites are associated with the neuronal serotonin uptake system. nih.gov
Therefore, the binding level of [¹²⁵I]R-4-iodotomoxetine can be used as a reliable quantitative marker for the integrity of presynaptic serotonergic terminals. A high level of binding suggests a healthy, intact population of serotonergic neurons, while a reduced level of binding, as seen after PCA administration, indicates damage or loss of these neuronal terminals. This correlation is fundamental for in vitro research aiming to quantify the extent of serotonergic neurodegeneration in various experimental models. While the high lipophilicity of [¹²⁵I]R-4-iodotomoxetine has been noted as a limitation for its use in in vivo imaging studies like SPECT, its high affinity and selectivity make it an invaluable tool for in vitro quantitative autoradiography and binding assays to assess serotonergic system integrity. nih.gov
Structure Activity Relationship Sar of 4 Iodotomoxetine Analogues
Impact of Halogen Substitution Patterns on Transporter Affinity and Selectivity
The position and nature of halogen substituents on the phenoxy-phenyl-propylamine scaffold, the core structure of tomoxetine (B1242691), are critical determinants of its interaction with monoamine transporters. Research into halogenated analogues of tomoxetine demonstrates that these substitutions can dramatically shift both the potency and the selectivity of the compound.
For the broader class of phenoxyphenylpropylamine-based antidepressants, substitutions at the 4-position (para-position) of the phenoxy ring with groups such as fluorine, chlorine, or trifluoromethyl tend to produce selective serotonin (B10506) reuptake inhibitors (SSRIs). researchgate.net Conversely, substitutions at the 2-position (ortho-position) with a methyl or methoxy (B1213986) group typically yield norepinephrine (B1679862) reuptake inhibitors (NRIs), such as tomoxetine and nisoxetine. researchgate.net
When tomoxetine, a potent NET inhibitor, is iodinated at the 4-position of the phenoxy ring to create 4-iodotomoxetine, a significant shift in selectivity occurs. google.com.pg The resulting compound, specifically (R)-(-)-N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine, loses its high affinity for NET and becomes a potent and selective ligand for the serotonin (5-HT) uptake site. google.com.pgnih.gov In contrast, a 2-iodo substituted analogue of tomoxetine was found to be a potent and selective inhibitor of norepinephrine uptake, demonstrating high affinity for the NET (Ki of 0.37 nM) and significantly lower potency at the SERT (Ki of 25 nM). nih.gov This highlights that the position of the halogen is a crucial switch for selectivity between SERT and NET.
Studies on other monoamine transporter ligands have shown that for certain scaffolds, binding affinity at the DAT increased with halogen substitutions at the para-position of the aryl rings in the order of Br > Cl > F ≥ H. nih.gov This suggests that the type of halogen, in addition to its position, can fine-tune the binding properties.
| Compound | Substitution Pattern | Target Transporter | Ki (nM) | Reference |
|---|---|---|---|---|
| (R)-Tomoxetine (Atomoxetine) | 2-methyl | NET | 5 | nih.gov |
| (R)-4-Iodotomoxetine | 4-iodo, 2-methyl | SERT | 0.65 | nih.gov |
| (R)-2-Iodo Tomoxetine Analogue | 2-iodo | NET | 0.24 | nih.gov |
| (S)-4-Iodotomoxetine | 4-iodo, 2-methyl | SERT | 13.9 | nih.gov |
| (S)-2-Iodo Tomoxetine Analogue | 2-iodo | NET | 9.35 | nih.gov |
Role of Substituents (e.g., Methyl Group Position) on the Phenoxy Ring in Stereoselectivity
Stereoselectivity, the preferential binding of one enantiomer over the other, is a critical aspect of the SAR of tomoxetine analogues. The position of the methyl group on the phenoxy ring plays a pivotal role in determining this stereochemical preference.
In the case of tomoxetine, which has a methyl group at the 2-position of the phenoxy ring, the (R)-enantiomer is substantially more active as a NET inhibitor than the (S)-enantiomer. google.com The (R)-enantiomer of N-methyl-3-(2-methylphenoxy)-3-phenylpropylamine was shown to be dramatically more active than the (+)-enantiomer. google.com
This high degree of stereoselectivity is maintained but redirected in this compound. The (R)-isomer of N-methyl-3-(4-iodo-2-methylphenoxy)-3-phenylpropanamine is the more potent enantiomer, showing high stereoselectivity for SERT, with a Ki value of 0.65 nM compared to 13.9 nM for the (S)-isomer. nih.gov Research has shown that altering the position of the methyl group on the phenoxy ring, or removing it entirely, leads to a loss of this stereoselectivity for the serotonin uptake sites. nih.gov
Furthermore, when the 2-methyl group of tomoxetine is replaced with an iodine atom, creating (R)- and (S)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine, the resulting compounds display strong stereoselectivity for the norepinephrine transporter. nih.gov The (R)-isomer is approximately 40 times more potent than the (S)-isomer at the NET. nih.gov This demonstrates that the interplay between the ortho-substituent (whether methyl or iodo) and the chiral center at the 3-position of the propylamine (B44156) chain is fundamental to establishing high stereoselectivity for a specific transporter.
Comparative Analysis of this compound with Other Iodinated Monoamine Transporter Ligands
This compound is one of many iodinated ligands developed for studying monoamine transporters, often for use in imaging techniques like SPECT and PET. eurekaselect.com A comparative analysis reveals a diversity of selectivity profiles depending on the core molecular scaffold.
While (R)-4-iodotomoxetine is a potent and selective SERT ligand (Ki = 0.65 nM), other iodinated ligands based on different scaffolds show different preferences. nih.gov For instance, ZIENT (2β-carbomethoxy-3β-(4′-((Z)-2-iodoethenyl)phenyl)nortropane), which is built on a nortropane framework, also shows exceptionally high affinity and selectivity for SERT (Ki = 0.05 nM). researchgate.net Another tropane-based ligand, β-CIT (2β-carbomethoxy-3β-(4-iodophenyl)-tropane), has high affinity for both DAT and SERT. google.com.pg In contrast, ligands such as IPT (N-(3'-iodopropen-2'-yl)-2β-carbomethoxy-3β-(4-chlorophenyl)tropane) were developed as high-affinity probes for the dopamine (B1211576) transporter. nih.gov
The tomoxetine analogue where the 2-methyl group is replaced by iodine, (R)-N-methyl-3-(2-iodophenoxy)-3-phenylpropanamine, is a highly potent and selective NET ligand (Ki = 0.24 nM), providing a valuable counterpart to this compound for studying the norepinephrine system. nih.gov This comparison underscores that while iodination is a common strategy to create high-affinity radioligands, the resulting transporter selectivity is dictated by the combination of the core structure and the specific substitution pattern.
| Ligand | Core Scaffold | SERT Affinity (Ki) | NET Affinity (Ki) | DAT Affinity (Ki) | Primary Selectivity | Reference |
|---|---|---|---|---|---|---|
| (R)-4-Iodotomoxetine | Phenoxy-phenyl-propylamine | 0.65 | - | - | SERT | nih.gov |
| (R)-2-Iodo Tomoxetine Analogue | Phenoxy-phenyl-propylamine | - | 0.24 | - | NET | nih.gov |
| ZIENT | Nortropane | 0.05 | 3.45 | 3.45 | SERT | researchgate.net |
| β-CIT (RTI-55) | Tropane | High | - | High | SERT/DAT | google.com.pg |
| IPT | Tropane | 1.2 | - | 0.16 - 0.25 | DAT | nih.gov |
Principles for Modulating Transporter Binding Properties through Structural Modifications
The structure-activity relationship studies of this compound and related compounds have elucidated several key principles for designing and modifying monoamine transporter ligands:
Positional Substitution Dictates Selectivity : The location of substituents on the phenoxy ring is a primary driver of transporter selectivity. For the phenoxy-phenyl-propylamine scaffold, substitution at the 4-position (para) generally favors SERT affinity, whereas substitution at the 2-position (ortho) favors NET affinity. researchgate.netnih.gov
Stereochemistry is Crucial for Potency : The (R)-configuration at the 3-position of the propylamine chain is consistently preferred for high-affinity binding to both NET (for tomoxetine) and SERT (for this compound). nih.govgoogle.com This stereochemical preference is highly dependent on the substitution pattern of the phenoxy ring.
Synergistic Effects of Substituents : The binding properties are not determined by a single substitution but by the interplay of all functional groups. The combination of a 2-methyl group and a 4-iodo group in this compound switches selectivity from NET to SERT, a non-additive effect that highlights the complexity of ligand-receptor interactions. nih.gov The removal or repositioning of the methyl group can abolish the high stereoselectivity observed. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 4-Iodotomoxetine, and what analytical methods are critical for verifying its purity and structure?
- Methodological Answer : Synthesis typically involves halogenation of tomoxetine precursors using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Post-synthesis, characterization should include:
- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., iodine's deshielding effect on aromatic protons).
- High-Performance Liquid Chromatography (HPLC) with UV detection to assess purity (>98% recommended for in vitro studies).
- Mass Spectrometry (MS) for molecular weight validation.
- Reference : Always cross-validate with published protocols and replicate results across independent labs to address batch variability .
Q. How can researchers design in vitro assays to evaluate this compound’s serotonin transporter (SERT) affinity?
- Methodological Answer :
- Use radioligand binding assays (e.g., [³H]-citalopram displacement in HEK293 cells expressing human SERT).
- Include positive controls (e.g., fluoxetine) and negative controls (vehicle-only).
- Optimize incubation times and concentrations to avoid off-target effects (e.g., norepinephrine transporter interference).
- Data Analysis : Calculate IC₅₀ values using nonlinear regression models (e.g., GraphPad Prism) and report mean ± SEM from ≥3 independent experiments .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound’s metabolic stability across different preclinical models?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing studies, focusing on variables like:
- Species differences (e.g., murine vs. human liver microsomes).
- Experimental conditions (e.g., incubation temperature, cofactor concentrations).
- Methodological Audit : Replicate key studies under standardized protocols (e.g., NIH Rigor and Reproducibility guidelines).
- Advanced Analytics : Use LC-MS/MS to quantify metabolites and identify enzyme isoforms (e.g., CYP2D6 vs. CYP3A4) responsible for discrepancies .
Q. How can researchers optimize this compound’s blood-brain barrier (BBB) penetration in rodent models?
- Methodological Answer :
- In Silico Modeling : Predict logP and polar surface area using tools like SwissADME to assess passive diffusion potential.
- In Vivo Studies : Administer this compound intravenously and measure brain-to-plasma ratios via LC-MS.
- Pharmacokinetic Adjustments : Co-administer P-glycoprotein inhibitors (e.g., cyclosporine A) to evaluate active transport limitations.
- Ethical Consideration : Justify sample sizes using power analysis to minimize animal use .
Data Analysis and Reporting
Q. What statistical approaches are recommended for dose-response studies of this compound in behavioral assays?
- Methodological Answer :
- Nonlinear Mixed-Effects Modeling : Account for inter-subject variability in dose-response curves.
- Post Hoc Tests : Use Tukey’s HSD for multiple comparisons in anxiety/depression models (e.g., forced swim test).
- Reporting Standards : Include raw data tables in supplementary materials (e.g., individual animal responses) and adhere to ARRIVE guidelines for preclinical studies .
Q. How should researchers address conflicting in vivo vs. in vitro efficacy data for this compound?
- Methodological Answer :
- Triangulation : Cross-validate findings using orthogonal methods (e.g., ex vivo receptor occupancy assays).
- Pharmacodynamic Modeling : Integrate plasma concentration-time profiles with target engagement data.
- Critical Appraisal : Evaluate study biases (e.g., blinding in behavioral tests) using tools like SYRCLE’s risk-of-bias checklist .
Literature and Ethical Considerations
Q. What databases and search strategies are most effective for compiling peer-reviewed studies on this compound?
- Methodological Answer :
- Databases : PubMed, SciFinder, and Reaxys (avoid non-peer-reviewed sources like Benchchem).
- Search Terms : Combine “this compound” with MeSH terms like “Serotonin Uptake Inhibitors/pharmacology” or “Radioligand Assay/methods”.
- Citation Tracking : Use Web of Science’s “Cited Reference Search” to identify recent advancements .
Q. What ethical frameworks apply when designing human tissue-based studies for this compound metabolites?
- Methodological Answer :
- Institutional Approval : Obtain IRB/IEC approval for human hepatocyte use, emphasizing informed consent for tissue donors.
- Data Transparency : Publish negative results (e.g., failed metabolic pathways) to prevent publication bias.
- FINER Criteria : Ensure the research question is Feasible, Interesting, Novel, Ethical, and Relevant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
